molecular formula C6H2AgN3O7 B230341 Traumatic acid CAS No. 124-00-5

Traumatic acid

Cat. No.: B230341
CAS No.: 124-00-5
M. Wt: 228.28 g/mol
InChI Key: MAZWDMBCPDUFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Traumatic acid is an organic compound with a unique structure that has garnered attention in various scientific fields. It is characterized by its long carbon chain and the presence of functional groups that make it reactive and versatile in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Traumatic acid typically involves the reaction of dodecane with specific reagents under controlled conditions. One common method is the catalytic hydrogenation of dodecane, followed by oxidation to introduce the desired functional groups. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where dodecane is subjected to catalytic processes. The use of catalysts such as palladium or platinum on carbon supports is common to enhance the reaction efficiency. The process is optimized to maximize yield and purity, with continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Traumatic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

    Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Chlorine gas in the presence of UV light.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Traumatic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with cellular components.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which Traumatic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

Traumatic acid can be compared with other long-chain organic compounds, such as:

    Dodecanoic acid: Similar in structure but differs in functional groups.

    Dodecylbenzene: Contains an aromatic ring, making it more stable and less reactive.

    Dodecanol: An alcohol with different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the versatility they provide in chemical reactions and applications.

Properties

IUPAC Name

dodec-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZWDMBCPDUFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124-00-5
Record name 2-Dodecenedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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